

1H NMR and 13C NMR spectrum of 3-Bromo-4,5-difluorobenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-4,5-difluorobenzaldehyde

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-4,5-difluorobenzaldehyde

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous elucidation of molecular structures.^{[1][2]} This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of **3-Bromo-4,5-difluorobenzaldehyde**, a substituted aromatic aldehyde. By integrating fundamental principles with predictive analysis and established experimental protocols, this document serves as a practical reference for spectral interpretation and structural verification.

The precise arrangement of substituents—a bromine atom and two fluorine atoms—on the benzaldehyde scaffold creates a unique electronic environment, resulting in a distinctive and complex NMR fingerprint. Understanding the interplay of inductive effects, resonance, and spin-spin coupling is paramount to accurately assigning the observed signals and confirming the compound's identity.

Molecular Structure and Predicted NMR Analysis

The structure of **3-Bromo-4,5-difluorobenzaldehyde** presents a fascinating case for NMR analysis. The molecule lacks symmetry, meaning all three aromatic carbons and both aromatic protons are chemically non-equivalent. The presence of NMR-active ¹⁹F nuclei introduces additional complexity and valuable structural information through heteronuclear coupling.

Caption: Molecular structure of **3-Bromo-4,5-difluorobenzaldehyde** with atom numbering.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct signals: one for the aldehydic proton and two for the aromatic protons.

- Aldehydic Proton (H7): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen.^[3] It is expected to appear as a singlet far downfield, typically in the range of δ 9.8-10.1 ppm.^[4] This signal's characteristic chemical shift makes it a diagnostic marker for the aldehyde functionality.
- Aromatic Protons (H2, H6): The two aromatic protons reside in different chemical environments.
 - H6: This proton is ortho to the electron-withdrawing aldehyde group and meta to a fluorine atom (F5). It is expected to be the most downfield of the aromatic signals. The primary splitting will be a doublet due to coupling with H2. This doublet will be further split by smaller couplings to the fluorine atoms, F5 (meta coupling, ^4JHF) and F4 (para coupling, ^5JHF), likely resulting in a doublet of triplets or a complex multiplet.
 - H2: This proton is ortho to a bromine atom and meta to the aldehyde group and a fluorine atom (F4). The combined electronic effects will determine its precise chemical shift relative to H6. It will appear as a doublet from coupling to H6, which is further split by meta coupling to F4 (^4JHF) and a smaller para coupling to F5 (^5JHF), leading to a complex multiplet.

The electronegativity of the halogen substituents significantly influences the chemical shifts of nearby protons.^{[5][6]} Fluorine, being highly electronegative, exerts a strong deshielding effect.

Table 1: Predicted ^1H NMR Data for **3-Bromo-4,5-difluorobenzaldehyde**

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)	Integration
H7 (-CHO)	9.9 – 10.1	s (singlet)	-	1H
H6	7.8 – 8.0	ddd (doublet of doublets) or dt	$^3\text{JHH} \approx 8\text{-}9 \text{ Hz}$; $^4\text{JHF} \approx 4\text{-}6 \text{ Hz}$; $^5\text{JHF} \approx 1\text{-}2 \text{ Hz}$	1H

| H2 | 7.6 – 7.8 | ddd (doublet of doublet of doublets) or dt | $^3\text{JHH} \approx 8\text{-}9 \text{ Hz}$; $^4\text{JHF} \approx 6\text{-}8 \text{ Hz}$; $^5\text{JHF} \approx 1\text{-}2 \text{ Hz}$ | 1H |

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum, typically acquired with proton broadband decoupling, will show seven distinct signals, as all carbon atoms are chemically unique.[7] A key feature will be the splitting of carbon signals due to coupling with the fluorine atoms (^1JCF , ^2JCF , ^3JCF , etc.).

- Carbonyl Carbon (C7): Similar to the aldehydic proton, the carbonyl carbon is strongly deshielded and will appear at the far downfield end of the spectrum, typically between δ 188-192 ppm for substituted benzaldehydes.[8][9] It will exhibit a small coupling to the aromatic protons and potentially a multi-bond coupling to the fluorine atoms.
- Aromatic Carbons (C1-C6):
 - C4 and C5 (Fluorine-bearing): These carbons will show the most dramatic effect. They will appear as doublets with very large one-bond C-F coupling constants ($^1\text{JCF} \approx 240\text{-}260 \text{ Hz}$). Their chemical shifts will be significantly influenced by the direct attachment of the highly electronegative fluorine atoms.
 - C3 (Bromine-bearing): The carbon attached to the bromine (ipso-carbon) will have its chemical shift influenced by the "heavy atom effect," which can be complex. It is generally found in the range of δ 115-125 ppm.

- C1, C2, C6: These remaining carbons will also exhibit couplings to the fluorine atoms. C1, C2, and C6 will show two-bond (^2JCF) and three-bond (^3JCF) couplings, which are smaller than the direct one-bond couplings but provide crucial information for assignment. These couplings will split the carbon signals into doublets of doublets.

Table 2: Predicted ^{13}C NMR Data for **3-Bromo-4,5-difluorobenzaldehyde**

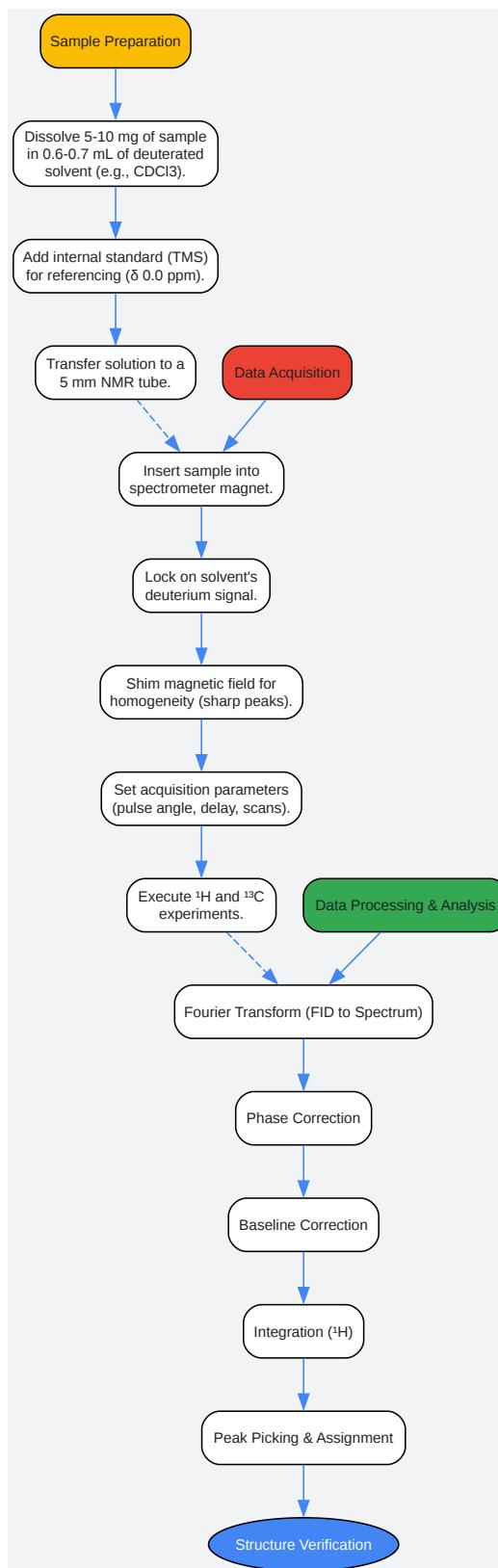
Carbon	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity (due to C-F coupling)	Predicted Coupling Constants (J, Hz)
C7 (-CHO)	188 – 192	t (triplet) or m (multiplet)	^4JCF , $^5\text{JCF} \approx 1\text{-}5$ Hz
C4	150 – 160	dd (doublet of doublets)	$^1\text{JC4F4} \approx 250$ Hz; $^2\text{JC4F5} \approx 15\text{-}25$ Hz
C5	148 – 158	dd (doublet of doublets)	$^1\text{JC5F5} \approx 250$ Hz; $^2\text{JC5F4} \approx 15\text{-}25$ Hz
C1	132 – 138	t (triplet) or m (multiplet)	^3JCF , $^4\text{JCF} \approx 3\text{-}10$ Hz
C6	128 – 134	dd (doublet of doublets)	$^2\text{JC6F5} \approx 20\text{-}30$ Hz; $^3\text{JC6F4} \approx 5\text{-}10$ Hz
C2	120 – 128	dd (doublet of doublets)	$^2\text{JC2F4} \approx 20\text{-}30$ Hz; $^4\text{JC2F5} \approx 2\text{-}5$ Hz

| C3 | 115 – 125 | dd (doublet of doublets) | $^2\text{JC3F4} \approx 20\text{-}30$ Hz; $^3\text{JC3F5} \approx 5\text{-}10$ Hz |

Experimental Protocol for NMR Analysis

Obtaining high-quality, reproducible NMR data requires adherence to a standardized protocol.

[1] This section outlines the essential steps from sample preparation to data acquisition.

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Caption: Standard workflow for NMR spectral analysis.[3]

Methodology

- Sample Preparation:
 - Weigh 5-10 mg of solid **3-Bromo-4,5-difluorobenzaldehyde**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3) or DMSO-d₆, in a clean glass vial.[1][4] CDCl_3 is a common first choice for many small organic molecules.
 - Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[4]
 - Transfer the resulting solution into a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the detector coil of the spectrometer.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer frequency onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
 - Shim the magnetic field by adjusting the shim coils. The goal is to achieve a highly homogeneous magnetic field across the sample volume, which results in sharp, symmetrical NMR peaks.[1]
- Data Acquisition:
 - ^1H NMR Spectrum:
 - Pulse Angle: A 30° or 45° pulse is typically used for routine quantitative spectra.[1]
 - Acquisition Time: Set to 2-4 seconds to ensure good digital resolution.
 - Relaxation Delay: A delay of 1-5 seconds between pulses is essential to allow protons to return to thermal equilibrium, ensuring accurate integration.

- Number of Scans: Typically 8 to 16 scans are averaged to improve the signal-to-noise ratio.
 - ^{13}C NMR Spectrum:
 - Decoupling: Use proton broadband decoupling to collapse all C-H couplings, resulting in a spectrum of singlets (which will be further split by C-F couplings).[7]
 - Number of Scans: Due to the low natural abundance of the ^{13}C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier Transform.
 - The spectrum is then phased to ensure all peaks are in the correct absorptive mode.
 - The baseline of the spectrum is corrected to be flat for accurate peak integration and presentation.[3]

Conclusion: A Self-Validating System

This guide provides a robust framework for predicting and interpreting the ^1H and ^{13}C NMR spectra of **3-Bromo-4,5-difluorobenzaldehyde**. The predicted chemical shifts and coupling patterns serve as a hypothesis, which is then tested against experimentally acquired data. The convergence of the predicted and experimental spectra provides a high degree of confidence in the structural assignment. For unambiguous assignment of all proton and carbon signals, especially in such a complex spin system, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.[2] These techniques reveal proton-proton and proton-carbon correlations through bonds, providing an interlocking network of evidence that validates the final structure with exceptional scientific rigor.

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